molecular formula C24H21N3O4S B5255587 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5255587
M. Wt: 447.5 g/mol
InChI Key: ILOQJCJAASFSOX-XUTLUUPISA-N
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Description

This compound belongs to the class of dihydropyrrol-2-one derivatives, characterized by a five-membered lactam ring fused with heterocyclic and aromatic substituents. Its structure includes:

  • Position 3: A hydroxyl group, enabling tautomerism and intramolecular hydrogen bonding, which stabilizes the enol form .
  • Position 4: A 4-methylbenzoyl moiety, enhancing lipophilicity and π-π stacking interactions .

The compound’s planar core (except for the perpendicular fluorophenyl group in isostructural analogs) suggests conformational rigidity, as observed in crystallographic studies of related dihydropyrrol-2-ones .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-4-13-31-18-11-9-16(10-12-18)20-19(21(28)17-7-5-14(2)6-8-17)22(29)23(30)27(20)24-26-25-15(3)32-24/h4-12,20,28H,1,13H2,2-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOQJCJAASFSOX-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC=C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Positions 4 & 5) Molecular Weight (g/mol) Key Properties Biological/Chemical Relevance
Target Compound 4-(4-methylbenzoyl), 5-[4-(allyloxy)phenyl] ~481.5 High lipophilicity (LogP ~3.2), intramolecular H-bonding Potential kinase inhibition
3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 4-(4-methoxybenzoyl), 5-(3-phenoxyphenyl) ~503.5 Enhanced solubility (methoxy group), reduced steric hindrance Anticandidal activity
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-(4-methylbenzoyl), 5-(3,4-dimethoxyphenyl) ~495.5 Electron-rich aryl group, planar conformation DNA intercalation potential
3-hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one 4-(thiophen-2-ylcarbonyl), 5-(4-methylphenyl) ~437.4 Reduced steric bulk, increased electrophilicity (thiophene) Antifungal activity

Key Findings:

Substituent Effects on Solubility: Methoxy/ethoxy groups (e.g., 4-methoxybenzoyl in ) improve aqueous solubility compared to methyl/allyloxy groups in the target compound .

Electronic and Conformational Behavior: Thiadiazole and benzoyl groups stabilize planar conformations, while bulky substituents (e.g., 3,4-dimethoxyphenyl in ) induce torsional strain . Intramolecular hydrogen bonding (observed in hydroxypyrazole analogs) likely stabilizes the enol tautomer of the target compound, affecting reactivity .

Biological Activity Trends: Thiophene-containing analogs () exhibit stronger antifungal activity due to enhanced electrophilicity, whereas phenoxy/methoxy derivatives () show broader antimicrobial profiles . The target compound’s allyloxy group may confer unique binding kinetics in kinase inhibition assays, as seen in structurally related coumarin-pyrazole hybrids .

Research Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for isostructural analogs, involving cyclocondensation of hydrazine derivatives with β-ketoesters .
  • Computational Insights: Tools like Multiwfn () can map electron localization functions (ELFs) and noncovalent interaction (NCI) surfaces, elucidating steric and electronic effects of substituents .
  • Contradictions : While methoxy groups generally enhance solubility, crystallographic data () suggest that bulky substituents (e.g., allyloxy) may disrupt packing efficiency, complicating formulation .

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